Bis(benzyloxy)(chloromethyl)methylsilane
Description
Bis(benzyloxy)(chloromethyl)methylsilane is an organosilicon compound characterized by a central silicon atom bonded to two benzyloxy (-OCH₂C₆H₅) groups, one chloromethyl (-CH₂Cl) group, and one methyl (-CH₃) group. Organosilicon compounds are widely used in materials science, agrochemicals, and pharmaceuticals due to their versatility in reactivity and stability .
Properties
CAS No. |
138380-14-0 |
|---|---|
Molecular Formula |
C16H19ClO2Si |
Molecular Weight |
306.86 g/mol |
IUPAC Name |
chloromethyl-methyl-bis(phenylmethoxy)silane |
InChI |
InChI=1S/C16H19ClO2Si/c1-20(14-17,18-12-15-8-4-2-5-9-15)19-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
InChI Key |
ZQBNKFJMMIJMPU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCl)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(benzyloxy)(chloromethyl)methylsilane typically involves the reaction of chloromethylmethylsilane with benzyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The general reaction scheme is as follows:
ClCH2MeSiCl+2PhCH2OH→ClCH2MeSi(OCH2Ph)2+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives under appropriate conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azidomethyl, cyanomethyl, or thiomethyl derivatives can be formed.
Oxidation Products: Benzaldehyde or benzoic acid derivatives.
Reduction Products: Methyl derivatives.
Scientific Research Applications
Bis(benzyloxy)(chloromethyl)methylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds and as a protecting group for alcohols.
Materials Science: The compound is utilized in the preparation of silicon-based polymers and resins with enhanced properties.
Biological Studies: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Catalysis: The compound is employed in the development of catalysts for various organic transformations.
Mechanism of Action
The mechanism of action of bis(benzyloxy)(chloromethyl)methylsilane in chemical reactions involves the activation of the silicon atom through the electron-withdrawing effects of the benzyloxy and chloromethyl groups. This activation facilitates nucleophilic attack on the silicon center, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Structural and Reactivity Analysis
- Benzyloxy vs. Ethoxy Groups : Benzyloxy substituents (as in the hypothetical compound) provide steric bulk and aromatic stability compared to ethoxy groups (e.g., Chloromethylmethyldiethoxysilane). This enhances resistance to hydrolysis but may reduce reactivity in nucleophilic substitutions .
- Chloromethyl vs. Chloro Groups : The chloromethyl group (-CH₂Cl) offers a reactive site for further functionalization (e.g., nucleophilic displacement), whereas chloro groups (-Cl) directly bonded to silicon (e.g., CMM1) increase electrophilicity and hydrolysis rates .
- Fluorinated Analogs : (Chloromethyl)bis(4-fluorophenyl)methylsilane () demonstrates how fluorination enhances thermal stability and hydrophobicity, which could be advantageous in high-performance materials .
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